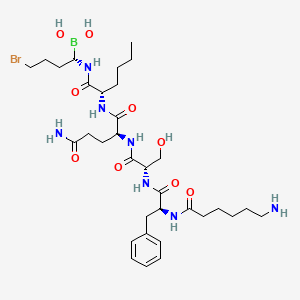
Ahx-FSQn(boro)Bpg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ahx-FSQn(boro)Bpg is a useful research compound. Its molecular formula is C33H55BBrN7O9 and its molecular weight is 784.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition of Prostate-Specific Antigen (PSA)
Ahx-FSQn(boro)Bpg has been primarily studied for its ability to inhibit prostate-specific antigen (PSA), a serine protease that is overexpressed in prostate cancer. The compound's design allows it to selectively bind to PSA, thereby reducing its activity in clinical settings.
- Mechanism of Action : The inhibitor targets the active site of PSA, competing with substrates and preventing the enzyme from catalyzing reactions. Studies have demonstrated that this compound effectively reduces PSA activity in both purified enzyme assays and complex biological fluids like human plasma .
- Case Study : In vivo experiments using mice with subcutaneous PSA-producing LNCaP prostate cancer xenografts showed that treatment with this compound resulted in a significant reduction in tumor growth and serum PSA levels compared to untreated controls .
Clinical Implications in Prostate Cancer Management
The ability of this compound to inhibit PSA has implications for prostate cancer diagnostics and therapeutics.
- Diagnostic Utility : By lowering serum PSA levels, this compound could enhance the specificity of prostate cancer screening tests, potentially reducing false positives associated with benign prostatic hyperplasia (BPH) .
- Therapeutic Potential : As an adjunct therapy, this compound could be used alongside traditional treatments to improve outcomes for patients with advanced prostate cancer. Its selective inhibition of PSA may help mitigate side effects associated with conventional therapies .
Structural Characterization and Optimization
Research into the structural characteristics of this compound has provided insights into its efficacy and specificity.
- Synthesis : The compound is synthesized through a series of chemical reactions that allow for precise modifications at the P1 site to enhance binding affinity for PSA. Structural studies have confirmed that the incorporation of a bromopropylglycine group significantly improves selectivity against other serine proteases such as chymotrypsin .
- Data Table : Below is a summary of key structural and inhibitory data for this compound compared to other inhibitors.
| Inhibitor Name | K_i (nM) PSA Inhibition | K_i (nM) Chymotrypsin Inhibition | Specificity Ratio |
|---|---|---|---|
| This compound | 72.288 | 580.724 | 8.03 |
| Z-SSKn(boro)Bpg | 24.228 | 196.882 | 8.13 |
| Ahx-SQn(boro)F | 22.01 | 3.765 | 0.17 |
Future Directions and Research Opportunities
The ongoing research into this compound suggests several future directions:
- Exploration of Combination Therapies : Investigating the effects of combining this inhibitor with other therapeutic agents could lead to synergistic effects in treating prostate cancer.
- Broader Applications : Given its mechanism of action, there may be potential applications for this compound in other diseases characterized by dysregulated serine protease activity.
- Further Structural Modifications : Continued optimization of the compound's structure could enhance its efficacy and reduce potential off-target effects, making it a more viable therapeutic option.
Propriétés
Formule moléculaire |
C33H55BBrN7O9 |
|---|---|
Poids moléculaire |
784.5 g/mol |
Nom IUPAC |
[(1S)-1-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-bromobutyl]boronic acid |
InChI |
InChI=1S/C33H55BBrN7O9/c1-2-3-13-23(31(47)42-27(34(50)51)14-10-18-35)39-30(46)24(16-17-28(37)44)40-33(49)26(21-43)41-32(48)25(20-22-11-6-4-7-12-22)38-29(45)15-8-5-9-19-36/h4,6-7,11-12,23-27,43,50-51H,2-3,5,8-10,13-21,36H2,1H3,(H2,37,44)(H,38,45)(H,39,46)(H,40,49)(H,41,48)(H,42,47)/t23-,24-,25-,26-,27+/m0/s1 |
Clé InChI |
AKGOAAVLALZKCN-JSLVBRCRSA-N |
SMILES isomérique |
B([C@@H](CCCBr)NC(=O)[C@H](CCCC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCCCCN)(O)O |
SMILES canonique |
B(C(CCCBr)NC(=O)C(CCCC)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)CCCCCN)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















